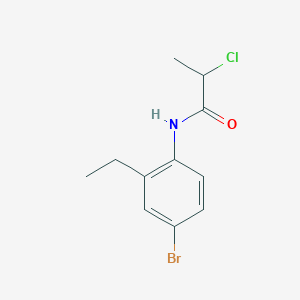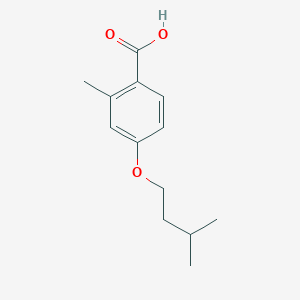
2-Methyl-4-iso-pentoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-iso-pentoxybenzoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, featuring a methyl group at the second position and an iso-pentoxy group at the fourth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-iso-pentoxybenzoic acid typically involves the esterification of 2-methyl-4-hydroxybenzoic acid with iso-pentanol, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments ensures the consistent production of high-purity compounds.
化学反应分析
Types of Reactions
2-Methyl-4-iso-pentoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The iso-pentoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve the use of alkyl halides and a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Methyl-4-carboxybenzoic acid.
Reduction: 2-Methyl-4-iso-pentoxybenzyl alcohol.
Substitution: Various alkoxybenzoic acid derivatives depending on the substituent introduced.
科学研究应用
2-Methyl-4-iso-pentoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 2-Methyl-4-iso-pentoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iso-pentoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The methyl group can influence the compound’s binding affinity to its targets, modulating its biological activity.
相似化合物的比较
Similar Compounds
2-Methyl-4-hydroxybenzoic acid: Lacks the iso-pentoxy group, resulting in different chemical and biological properties.
4-Iso-pentoxybenzoic acid: Lacks the methyl group, affecting its reactivity and applications.
2-Methylbenzoic acid: Lacks both the iso-pentoxy and hydroxyl groups, leading to distinct chemical behavior.
Uniqueness
2-Methyl-4-iso-pentoxybenzoic acid is unique due to the presence of both the methyl and iso-pentoxy groups, which confer specific chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-methyl-4-(3-methylbutoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)6-7-16-11-4-5-12(13(14)15)10(3)8-11/h4-5,8-9H,6-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKCQQQGCRNUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

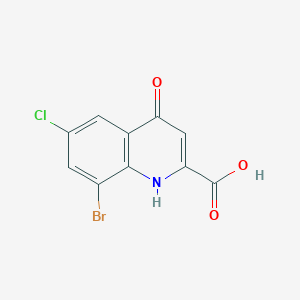
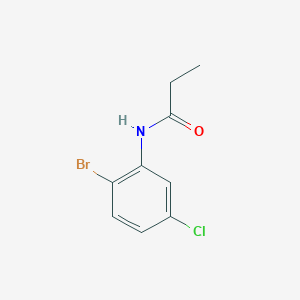
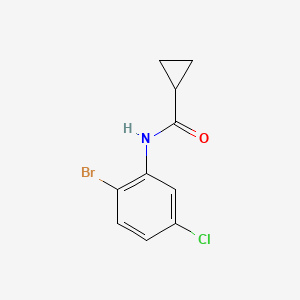
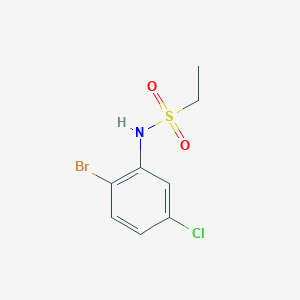
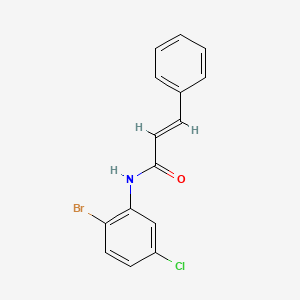
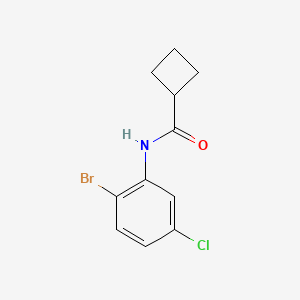
![[2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B7935799.png)
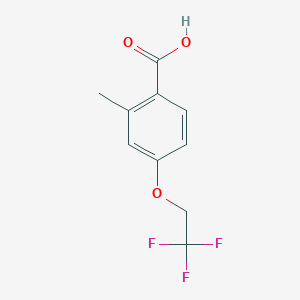
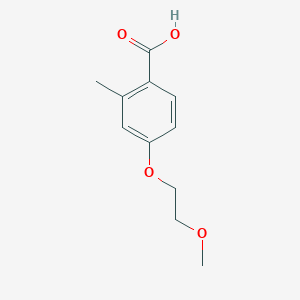
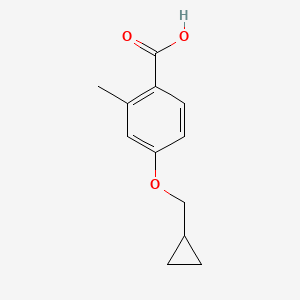
![2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B7935843.png)
amine](/img/structure/B7935848.png)
